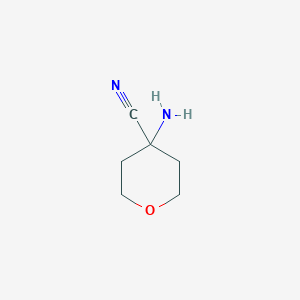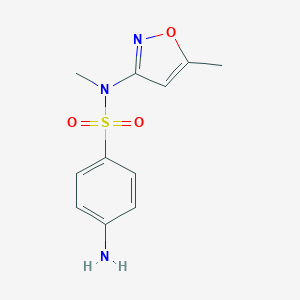
2-氨基-5-羟基吡啶
描述
2-Amino-5-hydroxypyridine is a substituted pyridine used as an efficient antioxidant in human low-density lipoproteins . It exists as a mixture of tautomeric amino and imino isomers .
Synthesis Analysis
The synthesis of 2-Amino-5-hydroxypyridine has been reported in several studies . A convenient and efficient four-step synthesis of 2-amino-5-hydroxypyridine can be achieved by protective reaction of 2-amino-5-bromopyridine in the presence of 2,5-hexanedione .Molecular Structure Analysis
The molecular formula of 2-Amino-5-hydroxypyridine is C5H6N2O . The InChI is InChI=1S/C5H6N2O/c6-5-2-1-4 (8)3-7-5/h1-3,8H, (H2,6,7) . The molecular weight is 110.11 g/mol .Chemical Reactions Analysis
The chemical reactions of 2-Amino-5-hydroxypyridine have been studied . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines has been reported .Physical And Chemical Properties Analysis
2-Amino-5-hydroxypyridine has a molecular weight of 110.11 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . It is light yellow in color .科学研究应用
生物活性配体和化学传感器
类似于 2-氨基-5-羟基吡啶 的吡啶衍生物,在最佳条件下可以与适当的底物发生席夫碱缩合反应,生成席夫碱 . 这些席夫碱表现为柔性和多齿的生物活性配体 . 它们表现出类似于吡哆醛-氨基酸系统的生理效应,这些效应在许多代谢反应中很重要 . 它们具有多种生物活性,包括抗菌、抗病毒、抗结核、抗真菌、抗氧化、抗惊厥、抗抑郁、抗炎、降压、抗癌活性等 . 此外,一些基于吡啶的席夫碱对各种阳离子和阴离子表现出很强的结合能力,并具有独特的光物理性质 . 它们可以用于离子识别,并在开发化学传感器方面得到广泛应用,用于在各种环境和生物介质中对选择性或特定离子进行定性和定量检测 .
有机化学合成中间体
2-氨基-5-羟基吡啶 用作有机化学合成中间体 . 这意味着它可以用于各个行业的多种其他化学品的生产。
药物设计与开发
吡啶是一种宝贵的含氮杂环化合物,存在于大量的天然生物活性化合物中 . 它在制药行业的药物设计和开发中得到广泛应用 . 2-氨基-5-羟基吡啶 中存在氨基使其成为开发新药的潜在候选者。
安全和危害
未来方向
作用机制
Target of Action
It’s known that the compound is an important pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific drug it’s used to synthesize.
Mode of Action
The compound contains an active amino group and a hydroxyl group , which could potentially interact with various biological targets. The specifics of these interactions would depend on the context of the pharmaceutical application.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-5-hydroxypyridine. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature . These conditions help maintain the compound’s stability, which could in turn influence its efficacy and action.
生化分析
Biochemical Properties
2-Amino-5-hydroxypyridine is a pyridine derivative, which due to its active amino and hydroxy groups, serves as an important intermediate in biochemical reactions . It is widely used in the synthesis of drugs for hypertension and renal stimulants . The compound’s ability to form complexes with a number of transition metals has been noted, and it has been found to inhibit the corrosion of aluminium and copper in acidic solutions .
Cellular Effects
The cellular effects of 2-Amino-5-hydroxypyridine are largely related to its role as an intermediate in various biochemical reactions. It has been reported that 2-Amino-5-hydroxypyridine is used as an efficient antioxidant in human low-density lipoproteins
Molecular Mechanism
Its role as an intermediate in various biochemical reactions suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of 2-Amino-5-hydroxypyridine in animal models. It has been reported that in a safety assessment of 2-Amino-5-hydroxypyridine, the maternal and fetal no observed adverse effect level (NOAEL) was 45 mg/kg body weight .
Metabolic Pathways
2-Amino-5-hydroxypyridine is involved in several metabolic pathways. In Rhodococcus rhodochrous strain PY11, a catabolic pathway of 2-hydroxypyridine degradation has been identified, which involves the initial hydroxylation of 2-hydroxypyridine by a four-component dioxygenase .
属性
IUPAC Name |
6-aminopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5-2-1-4(8)3-7-5/h1-3,8H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWYBFHLUJUUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401080 | |
| Record name | 2-Amino-5-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55717-41-4, 55717-46-9 | |
| Record name | 3-Pyridinol, 6-amino-, radical ion(1+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55717-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-amino-5-hydroxypyridine in pharmaceutical research?
A1: 2-Amino-5-hydroxypyridine is a key metabolite of sulfapyridine, a drug used to treat bacterial infections. Understanding its formation and properties is crucial for understanding sulfapyridine's metabolic pathway and potential side effects. [, ]
Q2: How was the structure of 2-amino-5-hydroxypyridine confirmed?
A2: Early studies suggested hydroxylation of sulfapyridine, leading to the formation of 2-amino-5-hydroxypyridine. Researchers confirmed its structure through synthesis. They prepared 2-amino-5-hydroxypyridine via a Curtius reaction from 5-hydroxypicolinic acid and compared it with the isolated metabolite from dog urine, confirming its identity. [, ]
Q3: Are there any other isomers of 2-amino-5-hydroxypyridine, and were they investigated?
A3: Yes, there are three other possible isomers: 2-amino-3-hydroxypyridine, 2-amino-4-hydroxypyridine, and 2-amino-6-hydroxypyridine. Researchers synthesized these isomers to compare them with the metabolite obtained from the metabolism of sulfapyridine and to rule out their presence. This systematic approach helped solidify the identification of the correct metabolite structure. []
Q4: Have any derivatives of 2-amino-5-hydroxypyridine (6-aminopyridin-3-ol) shown potential for treating inflammatory diseases?
A4: Yes, researchers have investigated 6-amino-2,4,5-trimethylpyridin-3-ols, analogs of 6-aminopyridin-3-ol, for their anti-inflammatory properties. These compounds showed significant inhibition of TNF-α-induced adhesion of monocytes to colon epithelial cells in vitro, suggesting potential for treating inflammatory bowel disease (IBD). [, ]
Q5: What in vivo studies support the potential of 6-amino-2,4,5-trimethylpyridin-3-ols for treating IBD?
A5: In a rat model of TNBS-induced colitis, oral administration of some 6-amino-2,4,5-trimethylpyridin-3-ol derivatives led to significant alleviation of colitis symptoms. These compounds demonstrated comparable or even better efficacy than sulfasalazine, a standard IBD treatment, at much lower doses. []
Q6: Beyond IBD, are there other potential therapeutic applications for 6-aminopyridin-3-ol derivatives?
A6: Research suggests that a 6-amino-2,4,5-trimethylpyridin-3-ol analog, BJ-1108, can modulate the differentiation of Th1 and Th17 cells, key players in autoimmune diseases. In a mouse model of experimental autoimmune encephalomyelitis (EAE), BJ-1108 demonstrated the ability to ameliorate disease severity, highlighting its potential for treating autoimmune disorders. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B112712.png)



